1,5-Diphenylpenta-1,4-dien-3-one

Description

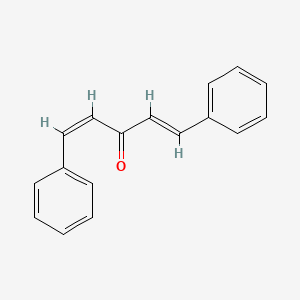

Structure

2D Structure

Properties

CAS No. |

538-58-9 |

|---|---|

Molecular Formula |

C85H70O5 |

Molecular Weight |

1171.5 g/mol |

IUPAC Name |

1,5-diphenylpenta-1,4-dien-3-one |

InChI |

InChI=1S/5C17H14O/c5*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h5*1-14H |

InChI Key |

DPWXUOMMJIEYHB-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |

Appearance |

Solid powder |

Other CAS No. |

538-58-9 35225-79-7 |

physical_description |

Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS] |

Pictograms |

Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dibenzalacetone; AI3-00896; AI3 00896; AI300896 |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of 1,5-Diphenylpenta-1,4-dien-3-one: A Comprehensive Technical Guide

An in-depth exploration of the Claisen-Schmidt condensation for the synthesis of dibenzylideneacetone (B150790), tailored for researchers, scientists, and drug development professionals.

Introduction

1,5-Diphenylpenta-1,4-dien-3-one, commonly known as dibenzylideneacetone (DBA), is a crucial organic compound with significant applications in organometallic chemistry as a ligand and in commercial use as an ingredient in sunscreens.[1] Its synthesis is a classic example of a base-catalyzed crossed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation.[1][2][3] This reaction involves the condensation of an enolizable ketone, acetone (B3395972), with two equivalents of a non-enolizable aromatic aldehyde, benzaldehyde (B42025).[2][4][5] The absence of α-hydrogens in benzaldehyde prevents it from undergoing self-condensation, making it an ideal substrate for this crossed condensation.[2] This technical guide provides a detailed overview of the synthesis mechanism, experimental protocols, and quantitative data associated with the preparation of dibenzylideneacetone.

Core Synthesis Mechanism: The Claisen-Schmidt Condensation

The synthesis of dibenzylideneacetone proceeds through a two-fold Claisen-Schmidt condensation reaction. The overall reaction involves one mole of acetone reacting with two moles of benzaldehyde in the presence of a base, typically sodium hydroxide (B78521), to form the final conjugated product.[6][7] The mechanism can be broken down into the following key steps:

-

Enolate Formation: The reaction is initiated by the deprotonation of an α-hydrogen from acetone by a base (e.g., hydroxide ion) to form a resonance-stabilized enolate ion.[2][8] This enolate is a potent nucleophile.[5]

-

Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of a benzaldehyde molecule, leading to the formation of a β-hydroxy ketone intermediate.[8][9]

-

Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield benzylideneacetone (B49655), an α,β-unsaturated ketone. The driving force for this step is the formation of a stable, conjugated system.[7]

-

Second Condensation: The resulting benzylideneacetone still possesses acidic α-hydrogens on the methyl group, allowing for the formation of a new enolate. This enolate then attacks a second molecule of benzaldehyde.[2][10]

-

Final Dehydration: A subsequent dehydration step yields the final product, this compound.[7] The insolubility of the final product in the reaction medium helps to drive the reaction to completion.[1][6]

Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of dibenzylideneacetone. This allows for a clear comparison of reaction conditions and outcomes.

| Parameter | Value | Reference |

| Reactants | ||

| Benzaldehyde | 1.0 - 2.2 equivalents | [4][9][11] |

| Acetone | 1.0 equivalent | [9][11] |

| Catalyst | ||

| Sodium Hydroxide | 10% aqueous solution or solid | [9][11][12] |

| Solvent | ||

| Ethanol (B145695)/Water mixture | Varies | [3][9][13] |

| Reaction Conditions | ||

| Temperature | 20-30°C | [9][13][14] |

| Reaction Time | 30 minutes - 2 hours | [7][13][14] |

| Product Yield | ||

| Crude Yield | 90-94% | [9] |

| Recrystallized Yield | ~80% recovery | [9] |

| Physical Properties | ||

| Melting Point (crude) | 104-107°C | [9] |

| Melting Point (purified) | 110-112°C | [7][15] |

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis and purification of this compound, compiled from established laboratory procedures.

Synthesis of Dibenzylideneacetone

-

Preparation of the Base Solution: Prepare a solution of sodium hydroxide (e.g., 6.3 g) in water (63 mL) and ethanol (50 mL) and cool it in a water bath to 20-25°C.[3][13]

-

Reactant Mixture: In a separate container, mix benzaldehyde (e.g., 6.8 g) and acetone (e.g., 1.9 g).[13]

-

Reaction Initiation: Place the base solution in a three-neck round-bottomed flask equipped with a mechanical stirrer. Vigorously stir the solution while adding approximately half of the benzaldehyde/acetone mixture.[13] A yellow precipitate should form within a few minutes.[9]

-

Completion of Addition: After about 15 minutes, add the remaining benzaldehyde/acetone mixture to the flask.[9][13]

-

Reaction Period: Continue to stir the mixture vigorously for an additional 30 minutes, maintaining the temperature at 20-25°C.[9][13]

-

Isolation of Crude Product: After the reaction is complete, filter the mixture using a Büchner funnel. Wash the collected solid thoroughly with distilled water until the washings are neutral.[9][16]

-

Drying: Allow the crude product to air dry on the filter paper or in a desiccator to a constant weight.[1]

Purification by Recrystallization

-

Solvent Selection: For purification, the crude dibenzylideneacetone can be recrystallized from hot ethyl acetate (B1210297) or an ethanol/water mixture.[1][7]

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent (e.g., for ethyl acetate, use approximately 100 mL for every 40 g of crude product).[1][9]

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the formation of crystals.[1]

-

Isolation of Pure Product: Collect the purified crystals by filtration, wash with a small amount of ice-cold solvent, and dry them under vacuum.[7]

Visualizing the Synthesis

To further elucidate the synthesis process, the following diagrams, created using the DOT language, illustrate the reaction mechanism and a general experimental workflow.

Caption: The reaction mechanism for the synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis and purification of dibenzylideneacetone.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. praxilabs.com [praxilabs.com]

- 6. youtube.com [youtube.com]

- 7. studylib.net [studylib.net]

- 8. magritek.com [magritek.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. youtube.com [youtube.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. books.rsc.org [books.rsc.org]

- 14. byjus.com [byjus.com]

- 15. chembk.com [chembk.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Chemical Properties of 1,5-Diphenylpenta-1,4-dien-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylpenta-1,4-dien-3-one, commonly known as dibenzylideneacetone (B150790) (DBA), is a significant organic compound with a conjugated system that is pivotal to its chemical reactivity and biological activities.[1] This technical guide provides a comprehensive overview of its core chemical properties, including physical, spectral, and reactive characteristics. Detailed experimental protocols for its synthesis via Claisen-Schmidt condensation are presented, alongside a summary of its known biological functions, such as antioxidant, antimicrobial, and anticancer activities.[1][2][3] All quantitative data is systematically tabulated for clarity, and key processes are visualized using logical diagrams to facilitate a deeper understanding for research and development applications.

Introduction

This compound (Dibenzylideneacetone) is an α,β-unsaturated ketone with the chemical formula C₁₇H₁₄O.[1] Its structure consists of a five-carbon chain with a central ketone group and two terminal phenyl groups.[1] This extended conjugated system of double bonds is responsible for its characteristic yellow color and its diverse chemical reactivity.[1] DBA exists in three stereoisomeric forms: trans,trans; cis,trans; and cis,cis, with the trans,trans isomer being the most stable and commonly synthesized. The compound is notable for its use as a ligand in organometallic chemistry, particularly in palladium catalysis, and as an ingredient in sunscreens.[4] Furthermore, its derivatives are subjects of research for their potential pharmacological activities, including antioxidant, antibacterial, antifungal, and antitumor properties.[3][5][6]

Physical and Chemical Properties

This compound is a pale-yellow crystalline solid at room temperature.[1] It is practically insoluble in water but demonstrates solubility in various organic solvents such as ethanol (B145695), acetone (B3395972), and chloroform.[1] The stability of the compound is generally good under standard conditions, though it is incompatible with strong oxidizing agents.[7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₇H₁₄O | [1][8][9] |

| Molecular Weight | ~234.29 g/mol | [1][8][10] |

| Appearance | Pale-yellow crystalline solid/powder | [1] |

| Melting Point | trans,trans isomer: 110-114 °C | [11][12] |

| cis,trans isomer: 60 °C | ||

| Boiling Point | ~336.62 °C (rough estimate) | [7] |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, chloroform | [1] |

| Density | ~1.0477 g/cm³ (rough estimate) | [7] |

| Flash Point | 176.2 °C | |

| Stability | Stable under normal conditions. | [7] |

| InChI Key | WMKGGPCROCCUDY-PHEQNACWSA-N | [9][10] |

| CAS Number | 538-58-9 | [9][10] |

Spectral Properties

The conjugated nature of this compound gives rise to distinct spectral characteristics that are crucial for its identification and structural elucidation.

Table 2: Spectral Data for this compound

| Technique | Wavelength/Shift | Assignment | References |

| ¹H NMR | 6.6 – 7.6 ppm (multiplet) | Aromatic Protons | [13] |

| 7.0 – 7.8 ppm (doublet) | Olefinic Protons | [13] | |

| IR Spectroscopy | ~1651-1673 cm⁻¹ | C=O (Ketone) stretch in a conjugated system | [14] |

| ~1600 cm⁻¹ | C=C (Olefinic) stretch | [14] | |

| ~3028-3083 cm⁻¹ | C-H (Aromatic) stretch | [14] | |

| ~984 cm⁻¹ | Trans C-H bend (out-of-plane) | [14] | |

| UV-Vis | Lower optical cutoff at ~440 nm | - | [15] |

| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z 234 | C₁₇H₁₄O | [13][16] |

Chemical Reactivity and Stability

The reactivity of this compound is governed by its ketone functional group and the extensive π-electron system.

-

Claisen-Schmidt Condensation : This is the primary method for its synthesis, involving a base-catalyzed crossed aldol (B89426) condensation between benzaldehyde (B42025) and acetone.[1][15]

-

Cycloaddition Reactions : When exposed to ultraviolet light for extended periods, it can undergo [2+2] cycloadditions, which leads to the formation of dimeric and trimeric cyclobutane (B1203170) products.[1]

-

Intramolecular Electrocyclic Reactions : In the presence of acetylium ions, the cationic form of DBA can undergo a conrotatory cyclization.[17]

-

Reaction with Malondinitrile : DBA is known to react with malondinitrile, indicating its susceptibility to nucleophilic attack.[18]

-

Ligand for Palladium Catalysis : It is widely used as a ligand to prepare palladium catalysts, which are instrumental in various coupling reactions like Suzuki, Heck, and Negishi reactions.[19]

The compound is stable under dry, room temperature conditions but is incompatible with strong oxidizing agents.[7]

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation.[1][2]

Experimental Protocol: Claisen-Schmidt Condensation

Objective: To synthesize this compound from benzaldehyde and acetone.

Materials:

-

Benzaldehyde (2 molar equivalents)

-

Acetone (1 molar equivalent)

-

Sodium Hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

-

Diethyl ether (for extraction)

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

Preparation of Catalyst Solution: Prepare a 10% aqueous solution of sodium hydroxide (NaOH).[4][13]

-

Reaction Mixture Setup: In a suitable reaction vessel, prepare a solution of benzaldehyde and acetone in ethanol.[2][4] A typical molar ratio is 2 equivalents of benzaldehyde to 1 equivalent of acetone.

-

Catalysis: Add the NaOH solution dropwise to the stirred ethanol solution of the reactants at room temperature.[2][13]

-

Reaction Progression: Continue stirring the mixture vigorously for 2-5 hours at room temperature.[13] The progress of the reaction should be monitored using thin-layer chromatography (TLC) with a hexane:ethyl acetate (B1210297) mobile phase.[2][13]

-

Workup and Isolation: Once the reaction is complete (as indicated by the consumption of starting materials), the reaction mixture is treated with dilute HCl until it becomes slightly acidic.[13] The product often precipitates out of the solution.

-

Extraction (if necessary): The product can be extracted using diethyl ether. The organic layer is then washed several times with distilled water.[13]

-

Purification: The collected crude product is washed with water until neutral and then dried.[2] Further purification is achieved by recrystallization from a suitable solvent, typically ethanol, to yield the pure this compound product as yellow crystals.[1][2]

Biological Activity

Derivatives of this compound are recognized as monoketone analogues of curcumin (B1669340) and have been investigated for a wide range of biological activities.[5]

-

Antioxidant Activity: The conjugated system in DBA allows it to act as a free radical scavenger.[13] Studies have evaluated its ability to inhibit free radicals using the DPPH assay, demonstrating its potential to mitigate oxidative stress, which is implicated in numerous chronic diseases.[13]

-

Antimicrobial Properties: The compound has shown activity against several bacterial strains.[1] Specifically, 1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one was identified as a lead compound with potential against pathogenic bacteria like E. coli and Staphylococcus.[3] The proposed mechanism involves membrane disruption and cell lysis.[3]

-

Antifungal and Antiviral Activity: Various derivatives have been synthesized and tested, showing promising antifungal and antiviral properties.[6]

-

Anticancer Activity: Preliminary studies on certain 1,5-diaryl-penta-1,4-dien-3-one analogues have revealed significant cytotoxic activity against various human tumor cell lines in vitro.[2] The substitution pattern on the phenyl rings, particularly the presence of hydroxyl and methoxy (B1213986) groups, appears crucial for this activity.[2]

Conclusion

This compound is a versatile compound with well-defined chemical properties that make it valuable in both synthetic chemistry and materials science. Its straightforward synthesis, coupled with its significant chemical reactivity, underpins its use as a ligand in catalysis and as a precursor for more complex molecules. The growing body of research into its biological activities, particularly the antioxidant, antimicrobial, and anticancer effects of its derivatives, highlights its potential as a scaffold for future drug development. This guide provides the foundational technical information required for researchers and scientists to effectively utilize and explore the potential of this compound in their respective fields.

References

- 1. Buy this compound | 115587-57-0 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. scielo.org.za [scielo.org.za]

- 4. Solved Experiment-3 Synthesis of dibenzalacetone | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 538-58-9 CAS MSDS (Dibenzylideneacetone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 1,4-Pentadien-3-one, 1,5-diphenyl- [webbook.nist.gov]

- 9. 1,4-Pentadien-3-one, 1,5-diphenyl- [webbook.nist.gov]

- 10. 1,4-Pentadien-3-one, 1,5-diphenyl- (CAS 538-58-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. trans,trans-1,5-Diphenyl-1,4-pentadien-3-one 99.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 12. trans,trans-1,5-Diphenyl-1,4-pentadien-3-one | 35225-79-7 | TCI AMERICA [tcichemicals.com]

- 13. bcc.bas.bg [bcc.bas.bg]

- 14. chegg.com [chegg.com]

- 15. researchgate.net [researchgate.net]

- 16. Dibenzylideneacetone(538-58-9) IR Spectrum [m.chemicalbook.com]

- 17. Intramolecular electrocyclic reactions. Part II. Reactions of 1,5-di-phenylpenta-1,4-dien-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 18. [Reactions of 1,4-pentadien-3-ones. 10. The reaction of 1,5-diphenyl-1,4-pentadien-3-one with malondinitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound;palladium;1-phenyl-5-phenylpenta-1,4-dien-3-one | C34H27O2Pd- | CID 87470374 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of 1,5-Diphenylpenta-1,4-dien-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,5-Diphenylpenta-1,4-dien-3-one, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The spectral data for this compound are summarized below, providing key insights into its molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.60 - 7.60 | Multiplet | Aromatic Protons |

| 7.00 - 7.80 | Doublet | Olefinic Protons |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 188 | Carbonyl Carbon (C=O) |

| 142 | Olefinic Carbon (C=C) |

| 122 - 135 | Aromatic Carbons |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~1651 - 1673 | C=O (Ketone) |

| ~1600 | C=C (Alkene) |

| ~3028 - 3083 | C-H (Aromatic) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 234 | Molecular Ion (M⁺) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker DRX-500 MHz spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra.[1]

Sample Preparation:

-

Approximately 5-10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The spectrometer was tuned to the proton frequency.

-

A standard one-pulse sequence was used to acquire the spectrum.

-

Data was collected over a spectral width of approximately 16 ppm.

-

A sufficient number of scans were averaged to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

The spectrometer was tuned to the carbon frequency.

-

A proton-decoupled pulse sequence was employed to simplify the spectrum and enhance sensitivity.

-

Data was collected over a spectral width of approximately 220 ppm.

-

A larger number of scans were accumulated compared to the ¹H NMR experiment to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Nicolet 5700 FT-IR spectrophotometer was used to record the infrared spectrum.[1]

Sample Preparation (KBr Pellet Method):

-

A small amount of this compound was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

A background spectrum of the empty sample compartment was recorded.

-

The KBr pellet containing the sample was placed in the sample holder.

-

The sample spectrum was recorded over the range of 4000-400 cm⁻¹.

-

The final spectrum was obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Instrumentation: A Q-TOF Waters Ultima instrument equipped with an Electrospray Ionization (ESI) source was used for mass analysis.[1]

Sample Preparation:

-

A dilute solution of this compound was prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

Data Acquisition:

-

The sample solution was introduced into the ESI source via direct infusion.

-

The instrument was operated in positive ion mode.

-

The mass spectrum was acquired over a mass-to-charge (m/z) range that included the expected molecular weight of the compound. The data acquisition was managed by Version 4.0 software.[1]

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 1,5-Diphenylpenta-1,4-dien-3-one

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of pharmacologically relevant molecules is paramount. This guide provides an in-depth analysis of the crystal structure of 1,5-Diphenylpenta-1,4-dien-3-one, a compound recognized for its applications in organic synthesis and as a ligand in organometallic chemistry.[1] This document outlines the experimental methodologies for its synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and visualizes the procedural workflow.

Synthesis and Crystallization

The synthesis of this compound, commonly known as dibenzalacetone, is typically achieved through a Claisen-Schmidt condensation reaction.[2] This base-catalyzed reaction involves the condensation of benzaldehyde (B42025) and acetone (B3395972).[2] High-quality single crystals suitable for X-ray diffraction studies can be grown by the slow evaporation of a saturated ethanol (B145695) solution of the compound.[3]

Experimental Protocol: Synthesis and Crystallization

A detailed protocol for the synthesis of this compound is as follows:

-

Reaction Setup: Benzaldehyde and acetone are reacted in a stoichiometric ratio in an aqueous ethanol solution.

-

Catalysis: A base, commonly sodium hydroxide, is used to catalyze the condensation reaction.[2]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures with stirring.

-

Isolation: The crude product precipitates out of the solution upon completion of the reaction.

-

Purification and Crystallization: The precipitate is collected by filtration and purified through recrystallization. Single crystals are obtained by dissolving the purified solid in a suitable solvent, such as ethanol, and allowing the solvent to evaporate slowly at room temperature.[2][3]

Crystal Structure Determination

The determination of the crystal structure of this compound is accomplished through single-crystal X-ray diffraction analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is subjected to a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector. Data is collected over a range of crystal orientations.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined using full-matrix least-squares on F².

Crystallographic Data

The crystal structure of this compound has been determined to be in the monoclinic crystal system with the centrosymmetric space group C2/c.[3] A summary of the key crystallographic data is presented in the tables below. The data is sourced from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 187856.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₄O |

| Formula Weight | 234.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.772(2) |

| b (Å) | 5.968(1) |

| c (Å) | 18.558(4) |

| β (°) | 104.48(3) |

| Volume (ų) | 1262.4(4) |

| Z | 4 |

| Density (calculated) | 1.232 Mg/m³ |

| Absorption Coefficient (μ) | 0.076 mm⁻¹ |

| F(000) | 496 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Temperature (K) | 293(2) |

| Radiation | MoKα (λ = 0.71073 Å) |

| θ range for data collection (°) | 2.68 to 26.00 |

| Index ranges | -14 ≤ h ≤ 14, -7 ≤ k ≤ 7, -22 ≤ l ≤ 22 |

| Reflections collected | 2534 |

| Independent reflections | 1239 [R(int) = 0.0346] |

| Completeness to θ = 26.00° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1239 / 0 / 107 |

| Goodness-of-fit on F² | 1.050 |

| Final R indices [I>2σ(I)] | R1 = 0.0454, wR2 = 0.1241 |

| R indices (all data) | R1 = 0.0632, wR2 = 0.1374 |

| Largest diff. peak and hole (e.Å⁻³) | 0.169 and -0.165 |

| CCDC Deposition Number | 187856 |

Table 1: Crystal Data and Structure Refinement for this compound.

| Bond | Length (Å) | Bond | Length (Å) |

| C(1)-C(2) | 1.478(3) | C(7)-C(8) | 1.388(3) |

| C(2)-C(3) | 1.332(3) | C(8)-C(9) | 1.382(3) |

| C(3)-C(4) | 1.458(3) | C(9)-C(10) | 1.373(4) |

| C(4)-O(1) | 1.229(2) | C(10)-C(11) | 1.378(4) |

| C(4)-C(5) | 1.460(3) | C(11)-C(6) | 1.387(3) |

| C(5)-C(6) | 1.330(3) | ||

| C(6)-C(7) | 1.479(3) |

Table 2: Selected Bond Lengths for this compound.

| Atoms | Angle (°) | Atoms | Angle (°) |

| C(2)-C(1)-C(1A) | 120.0(2) | C(7)-C(6)-C(11) | 118.2(2) |

| C(3)-C(2)-C(1) | 127.0(2) | C(8)-C(7)-C(6) | 120.9(2) |

| C(2)-C(3)-C(4) | 121.2(2) | C(9)-C(8)-C(7) | 120.0(2) |

| O(1)-C(4)-C(3) | 121.1(2) | C(10)-C(9)-C(8) | 120.1(2) |

| O(1)-C(4)-C(5) | 121.0(2) | C(9)-C(10)-C(11) | 120.0(3) |

| C(3)-C(4)-C(5) | 117.9(2) | C(10)-C(11)-C(6) | 120.8(2) |

| C(6)-C(5)-C(4) | 121.3(2) | ||

| C(5)-C(6)-C(7) | 127.2(2) |

Table 3: Selected Bond Angles for this compound.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and crystal structure analysis of this compound.

Caption: Experimental workflow from synthesis to crystal structure determination.

Molecular Structure Visualization

The molecular structure of this compound with the atom numbering scheme used in the crystallographic analysis is depicted below.

Caption: Molecular structure and atom numbering of this compound.

References

Screening the Biological Activity of 1,5-Diphenylpenta-1,4-dien-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 1,5-diphenylpenta-1,4-dien-3-one (B3434637), a curcumin (B1669340) analogue also known as dibenzylideneacetone (B150790) (DBA). It details its therapeutic potential across various domains including oncology, and its antioxidant, anti-inflammatory, and antimicrobial properties. This document offers structured data, in-depth experimental protocols, and visual representations of signaling pathways and workflows to support further research and development in this area.

Core Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated a range of biological effects. The core activities investigated include anticancer, antioxidant, anti-inflammatory, and antimicrobial actions. The following tables summarize the quantitative data from various studies to facilitate comparative analysis.

Anticancer Activity

DBA and its analogues exhibit significant cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of key signaling proteins.

| Compound/Derivative | Cancer Cell Line | Assay | IC50/LC50 | Reference |

| Dibenzylideneacetone (DBA) | Mucoepidermoid carcinoma (MC-3) | Cell Viability Assay | Not Specified | [1] |

| Dibenzylideneacetone (DBA) | Human oral cancer cells | Trypan blue exclusion assay | Not Specified | [2] |

| (1E,4E)-5-(4-fluorophenyl)-1-(4-methoxyphenyl)-2-methylpenta-1,4-dien-3-one (A2K2A17) | Brine shrimp | Brine-shrimp lethality assay | 1.5 µg/ml | [3][4] |

| Aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one | HL-60, HSC-2, HSC-3, HSC-4 | Not Specified | Low micromolar range | [5] |

| 1-aryl, 5-(phenoxy-substituted)aryl-1,4-pentadien-3-one derivatives (4A and 4Y) | PC3, BGC-823, Bcap-37 | Not Specified | 6.6–8.6 μmol L−1 | [6] |

Antioxidant Activity

The antioxidant potential of DBA derivatives is often assessed by their ability to scavenge free radicals, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common method.

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

| This compound (2a) | DPPH radical scavenging | Not specified, but noted as potent | [7] |

| 1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one (2b) | DPPH radical scavenging | Not specified, but noted as potent | [7] |

| 1-(4-hydroxyphenyl)-5-phenylpenta-1,4-dien-3-one (2e) | DPPH radical scavenging | Not specified, but noted as most potent | [7] |

| Ascorbic Acid (Reference) | DPPH radical scavenging | Not specified | [7] |

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are evaluated using models of induced inflammation, such as the carrageenan-induced paw edema model in rodents.

| Compound/Derivative | Animal Model | Assay | Dosage | % Inhibition of Edema | Reference |

| (1E,4E)-5-(4-fluorophenyl)-1-(4-methoxyphenyl)-2-methylpenta-1,4-dien-3-one (A2K2A17) | Mice | Carrageenan-induced paw edema | 10-30 mg/kg | Significant reduction (P<0.01) | [3][4] |

| (1E, 4E)-5-(4-nitro phenyl)-1-(4-nitrophenyl)-2-ethylhexa-1,4-dien-3-one (A11K3A11) | Mice | Carrageenan-induced paw edema | 1-10 mg/kg | Significant reduction (P<0.01) | [3][4] |

| Diclofenac (B195802) sodium (Reference) | Mice | Carrageenan-induced paw edema | 20 mg/kg | Significant reduction | [3] |

Antimicrobial Activity

Derivatives of this compound have shown promise as antibacterial and antifungal agents. Their efficacy is typically determined by the minimum inhibitory concentration (MIC).

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| 1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one (1c) | E. coli (drug-resistant) | Microdilution | 500 | [8] |

| 1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one (1c) | K. pneumoniae (drug-resistant) | Microdilution | 125 | [8] |

| 1,5-bis(2-hydroxyphenyl)pent-1,4-diene-3-one (1c) | S. aureus | Microdilution | 250 | [8] |

| 1,5-diphenyl-1,4-pentadien-3-one oxime ester (3i) | Fusarium graminearum | Not Specified | 51.1% inhibition at 50 mg/L | |

| 1,5-diphenyl-1,4-pentadien-3-one oxime ester (3o) | Fusarium graminearum | Not Specified | 53.45% inhibition at 50 mg/L | |

| Penta-1,4-dien-3-one oxime ether derivative (6k) | Xanthomonas axonopodis pv. Citri | Not Specified | EC50: 16.8 | [9] |

| Penta-1,4-dien-3-one oxime ether derivative (6k) | Xanthomonas oryzae pv. oryzae | Not Specified | EC50: 33.4 | [9] |

| Penta-1,4-dien-3-one oxime ether derivative (6i) | Ralstonia solanacearum | Not Specified | EC50: 33.9 | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well tissue culture plates

-

Test compound (this compound derivative)

-

Appropriate cancer cell line and culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS)

-

Phosphate-buffered saline (PBS)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for 24-72 hours in a humidified incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.

DPPH Free Radical Scavenging Assay

This spectrophotometric assay is used to measure the antioxidant capacity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., methanol)

-

Ascorbic acid or Trolox as a positive control

-

Methanol

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compound and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample solution to a fixed volume of the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL sample + 100 µL DPPH solution). Include a blank (methanol only) and a control (methanol + DPPH solution).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.[7]

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating acute inflammation.[3]

Materials:

-

Rodents (rats or mice)

-

1% w/v carrageenan solution in sterile saline

-

Test compound (this compound derivative)

-

Vehicle control (e.g., saline or DMSO)

-

Standard anti-inflammatory drug (e.g., diclofenac sodium)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound, vehicle, or standard drug to the animals via an appropriate route (e.g., intraperitoneal or oral).

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify specific proteins, such as Sp1 and Bax, in cell lysates.

Materials:

-

Cell culture and treatment reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Electrotransfer system and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Sp1, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the test compound, then wash with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with the biological activity screening of this compound.

Caption: Workflow for biological activity screening of this compound.

Caption: Apoptosis signaling pathway induced by this compound.

References

- 1. An Sp1 transcription factor coordinates caspase-dependent and -independent apoptotic pathways [dspace.mit.edu]

- 2. Overexpression of Sp1 transcription factor induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. scribd.com [scribd.com]

- 7. DSpace [archive.hshsl.umaryland.edu]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. benchchem.com [benchchem.com]

The Claisen-Schmidt Condensation: A Technical Guide to the Synthesis of Dibenzylideneacetone

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Claisen-Schmidt condensation reaction for the synthesis of dibenzylideneacetone (B150790) (DBA), a compound of significant interest in organometallic chemistry and as a component in sunscreens.[1] The synthesis represents a classic example of a crossed-aldol condensation, valued for its efficiency and the formation of a highly conjugated system.[1]

Reaction Principle

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2] In the synthesis of dibenzylideneacetone, two equivalents of benzaldehyde (B42025) (an aromatic aldehyde with no α-hydrogens) react with one equivalent of acetone (B3395972), which possesses enolizable α-hydrogens.[1][3] The lack of α-hydrogens on benzaldehyde prevents it from undergoing self-condensation.[1] The reaction proceeds sequentially, with two successive condensation and dehydration steps to yield the final product, (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one.[1][4]

Reaction Mechanism

The synthesis of dibenzylideneacetone via the Claisen-Schmidt condensation unfolds in a series of steps, initiated by a base, typically sodium hydroxide (B78521):[1]

-

Enolate Formation: A hydroxide ion deprotonates an α-hydrogen from acetone, forming a resonance-stabilized enolate ion.[1][5]

-

Nucleophilic Attack (First Condensation): The nucleophilic enolate attacks the electrophilic carbonyl carbon of a benzaldehyde molecule, resulting in a β-hydroxy ketone intermediate.[1][5]

-

Dehydration: This intermediate readily undergoes base-catalyzed dehydration to form benzylideneacetone (B49655), an α,β-unsaturated ketone. The formation of a stable conjugated system drives this step.[1][4]

-

Second Condensation and Dehydration: The resulting benzylideneacetone still has acidic α-hydrogens on the methyl group, allowing for the formation of a new enolate. This enolate then attacks a second molecule of benzaldehyde, and a subsequent dehydration yields the final product, dibenzylideneacetone.[1]

The overall reaction is as follows:

O O || || 2 C6H5CH + CH3CCH3 --(NaOH)--> C6H5CH=CH-C-CH=CHC6H5 + 2 H2O Benzaldehyde Acetone Dibenzylideneacetone

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of dibenzylideneacetone.

| Parameter | Value | Reference(s) |

| Reactant Molar Ratio | 2 eq. Benzaldehyde : 1 eq. Acetone | [3][4] |

| Typical Yield (Crude) | 90-94% | [6] |

| Typical Yield (Recrystallized) | ~77-80% | [6][7] |

| Melting Point (Crude) | 104-107 °C | [6] |

| Melting Point (Purified) | 110-112 °C | [3][8] |

| Appearance | Pale-yellow crystalline solid | [8][9] |

| Solubility | Insoluble in water; Soluble in acetone, chloroform, and ethanol. | [8][9] |

Experimental Protocols

The following is a representative experimental protocol synthesized from established procedures.[3][6][10]

Materials:

-

Benzaldehyde (2 equivalents)

-

Acetone (1 equivalent)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Water

-

Ethyl Acetate (B1210297) (for recrystallization)

Procedure:

-

Preparation of Reagent Solution: In a flask equipped with a mechanical stirrer, prepare a solution of sodium hydroxide in a mixture of water and ethanol. Cool the solution to approximately 20-25°C.[6]

-

Reaction Initiation: Prepare a mixture of benzaldehyde (2 eq.) and acetone (1 eq.).[6] While stirring the NaOH solution vigorously, add approximately half of the benzaldehyde-acetone mixture.[6]

-

Precipitation: A yellow precipitate should form within a few minutes.[6] Continue stirring for about 15 minutes.[6]

-

Completion of Reaction: Add the remaining benzaldehyde-acetone mixture and continue to stir vigorously for an additional 30 minutes.[6]

-

Isolation of Crude Product: Filter the resulting slurry using a Büchner funnel under suction.[3]

-

Washing: Wash the collected solid thoroughly with cold distilled water to remove residual sodium hydroxide.[3][6]

-

Drying: Dry the crude product at room temperature to a constant weight.[6]

-

Purification (Recrystallization): Recrystallize the crude dibenzylideneacetone from hot ethyl acetate.[6] A common ratio is 100 mL of ethyl acetate for every 40 g of crude product.[6]

-

Final Product: Collect the purified yellow crystals by filtration, wash with a small amount of ice-cold ethanol, and dry.[10]

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. studylib.net [studylib.net]

- 4. community.wvu.edu [community.wvu.edu]

- 5. magritek.com [magritek.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Preparation and Characterization of Dibenzyldieneacetone Loaded Microparticles for Therapeutic Purposes - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]

- 8. webqc.org [webqc.org]

- 9. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Solubility of 1,5-Diphenylpenta-1,4-dien-3-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,5-Diphenylpenta-1,4-dien-3-one (B3434637), commonly known as dibenzylideneacetone (B150790) (DBA). Understanding the solubility characteristics of this compound is crucial for its application in various fields, including organic synthesis, pharmaceutical formulation, and materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

This compound exists as a pale-yellow crystalline solid.[1] Its solubility is highly dependent on the polarity of the solvent. It is practically insoluble in water but demonstrates solubility in a range of organic solvents.[2][3][4] The most stable isomer, the trans,trans form, is typically used in these determinations.[1] The following table summarizes the quantitative solubility of trans,trans-1,5-diphenylpenta-1,4-dien-3-one in various organic solvents at 25 °C, unless otherwise specified.

| Solvent Family | Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility ( g/100 mL at 25°C) | Other Reported Solubilities |

| Polar Protic | Methanol | 32.04 | 0.792 | 0.87 | Soluble in hot methanol. |

| Ethanol | 46.07 | 0.789 | 1.52 | 1 g in 31 mL.[5] Slightly soluble.[2][6] | |

| Polar Aprotic | Acetone | 58.08 | 0.791 | >10 | Soluble.[1][2][3][4][6] Greater than 100 g/L.[1] |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | 15.67 | - | |

| Ethyl Acetate | 88.11 | 0.902 | - | Good solvent for recrystallization, suggesting high solubility at elevated temperatures.[4][5] | |

| Halogenated | Dichloromethane | 84.93 | 1.33 | 8.94 | - |

| Chloroform | 119.38 | 1.48 | ~8 | Soluble.[1][2][3][4][6] Approximately 80 g/L.[1] | |

| Non-Polar | Diethyl Ether | 74.12 | 0.713 | - | Slightly soluble.[6] |

Experimental Protocols

The determination of equilibrium solubility is a critical step in characterizing a compound. The "gold standard" for this measurement is the shake-flask method, which is detailed below.[5]

Shake-Flask Method for Solubility Determination

1. Materials and Equipment:

-

Solute: High-purity crystalline trans,trans-1,5-diphenylpenta-1,4-dien-3-one.

-

Solvents: HPLC-grade or equivalent purity for all selected organic solvents.

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg).

-

Glass vials or flasks with airtight screw caps (B75204) (e.g., 20 mL scintillation vials).

-

Constant temperature orbital shaker or water bath.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE).

-

Volumetric flasks and pipettes for dilutions.

-

A suitable analytical instrument for concentration measurement, such as a UV-Vis spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system.

-

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time to equilibrium by analyzing samples at various time points (e.g., 12, 24, 48, and 72 hours) until the concentration remains constant.[5]

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean vial to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent at the specified temperature. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

A Comprehensive Technical Guide to the Synthesis of Dibenzylideneacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of dibenzylideneacetone (B150790), a crucial building block in organic chemistry. The synthesis is achieved through a base-catalyzed aldol (B89426) condensation reaction between benzaldehyde (B42025) and acetone (B3395972), a classic example of the Claisen-Schmidt condensation.[1][2][3] This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to facilitate its application in research and development.

Reaction Mechanism and Principles

The synthesis of dibenzylideneacetone from benzaldehyde and acetone proceeds via a crossed aldol condensation.[1][3] In this reaction, an enolate ion derived from acetone acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.[3][4] Since benzaldehyde lacks α-hydrogens, it cannot enolize, thus preventing self-condensation and favoring the crossed condensation product.[5] The initial β-hydroxy ketone intermediate readily undergoes dehydration to form the conjugated α,β-unsaturated ketone, benzylideneacetone.[3][6] This process is then repeated on the other side of the acetone molecule with a second equivalent of benzaldehyde to yield the final product, dibenzylideneacetone.[3][6] The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide.[1]

A visual representation of the reaction mechanism is provided below:

References

An In-depth Technical Guide to 1,5-Diphenylpenta-1,4-dien-3-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylpenta-1,4-dien-3-one (B3434637), commonly known as dibenzylideneacetone, and its derivatives represent a versatile class of synthetic analogues of curcumin (B1669340). These compounds, characterized by an α,β-unsaturated ketone moiety flanked by two aryl rings, exhibit a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Their straightforward synthesis, typically via a Claisen-Schmidt condensation, and the potential for diverse chemical modifications make them attractive candidates for drug discovery and development.[3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Core Structure and Synthesis

The fundamental structure of these compounds consists of a five-carbon chain with a central ketone and conjugated double bonds, terminated by phenyl rings. This conjugated system is crucial for their chemical reactivity and biological activity.

The primary method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation reaction.[2][3] This base-catalyzed reaction involves the condensation of a substituted benzaldehyde (B42025) with a ketone, typically acetone (B3395972).[3][4]

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound analogues.

Biological Activities and Therapeutic Potential

This compound derivatives have garnered significant attention for their diverse pharmacological effects.

Anticancer Activity

A substantial body of research highlights the anticancer properties of these compounds. They have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through the modulation of key signaling pathways.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one | Various Human Cancer Cell Lines | 2.3 | [3] |

| Curcumin mimic (1-Alkyl-1H-imidazol-2-yl derivative) | PC-3 (Prostate) | >11-95 times more potent than curcumin | [5] |

| Curcumin mimic (ortho Pyridyl derivative) | HeLa (Cervical) | >11-95 times more potent than curcumin | [5] |

| Curcumin mimic (Thiazol-2-yl derivative) | PC-3 (Prostate) | >11-95 times more potent than curcumin | [5] |

| (E)-2-(3-(4-chlorostyryl)-5-(4-chlorophenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole | A549 (Lung) | 0.13 | [6] |

Antioxidant Activity

The conjugated α,β-unsaturated ketone system in these molecules contributes to their antioxidant properties by enabling them to scavenge free radicals.[2]

Table 2: Antioxidant Activity of this compound Derivatives (DPPH Radical Scavenging Assay)

| Compound/Derivative | IC₅₀ (µg/mL) | Reference |

| 1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one | 196.56 | [7] |

| This compound | 209.62 | [7] |

| Compound 2a (Nagaraja Naik et al.) | - | [8] |

| Compound 2b (Nagaraja Naik et al.) | - | [8] |

| Compound 2e (Nagaraja Naik et al.) | - | [8] |

| Ascorbic Acid (Reference) | 2.80 | [8] |

Anti-inflammatory and Antimicrobial Activities

Research indicates that these compounds may reduce inflammation, making them potential candidates for treating inflammatory conditions.[2] Additionally, they have demonstrated antimicrobial activity against several bacterial strains.[2] Some derivatives have also shown antifungal activity.[9]

Mechanism of Action: Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation and is often dysregulated in cancer. Curcumin and its analogues, including this compound derivatives, are known to inhibit this pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Chalcones and related compounds can modulate this pathway, contributing to their anticancer effects.

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

Experimental Protocols

General Synthesis via Claisen-Schmidt Condensation

Materials:

-

Substituted Benzaldehyde (20 mmol)

-

Acetone (10 mmol)

-

3M Sodium Hydroxide (NaOH) solution

-

Round bottom flask (50-100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Ethyl acetate (B1210297) (for recrystallization)

Procedure:

-

Dissolve the substituted benzaldehyde (20 mmol) and acetone (10 mmol) in 95% ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and add the 3M NaOH solution dropwise with constant stirring.[3]

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.[3]

-

Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.[3]

-

Recrystallize the crude product from a suitable solvent like ethyl acetate or ethanol to obtain the pure this compound derivative.[3]

DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound. In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[10][11]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (spectrophotometric grade)

-

Test compounds

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[10]

-

Prepare serial dilutions of the test compounds and the positive control in methanol.[10]

-

In a 96-well plate, add a specific volume of each sample dilution to the wells.

-

Add an equal volume of the DPPH working solution to each well and mix thoroughly.[10]

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[10]

-

Measure the absorbance of each well at 517 nm using a microplate reader.[10]

-

Calculate the percentage of DPPH radical scavenging activity for each sample concentration.

-

Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[10]

Sulforhodamine B (SRB) Assay for Cytotoxicity

Principle: The SRB assay is a colorimetric method used to determine cell viability by measuring the cellular protein content. SRB, a bright pink aminoxanthene dye, binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the number of cells.[12][13]

Materials:

-

Adherent cancer cell line

-

Complete cell culture medium

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.[12]

-

Treat the cells with serial dilutions of the test compound and incubate for the desired period (e.g., 48 or 72 hours).[4]

-

Fix the cells by gently adding cold 10% TCA to each well and incubate at 4°C for 1 hour.[13]

-

Wash the wells five times with 1% acetic acid to remove excess TCA and air dry the plates.[4]

-

Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]

-

Quickly wash the wells four times with 1% acetic acid to remove the unbound SRB dye and air dry the plates.[4]

-

Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[13]

-

Measure the absorbance at a wavelength of around 510-565 nm using a microplate reader.[4][13]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.[12]

Conclusion

This compound derivatives and their analogues constitute a promising class of compounds with significant therapeutic potential. Their ease of synthesis and amenability to chemical modification allow for the generation of large libraries for structure-activity relationship studies. The compelling in vitro data on their anticancer, antioxidant, and anti-inflammatory activities warrant further investigation, including in vivo studies and exploration of their pharmacokinetic and toxicological profiles, to pave the way for their potential clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Structure–Activity Relationship and Pharmacokinetic Studies of 1,5-Diheteroarylpenta-1,4-dien-3-ones: A Class of Promising Curcumin-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of NF-κB translocation by curcumin analogs induces G0/G1 arrest and downregulates thymidylate synthase in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Potential of 1,5-Diphenylpenta-1,4-dien-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diphenylpenta-1,4-dien-3-one (B3434637), a curcumin (B1669340) analogue, has garnered significant interest for its potential therapeutic properties, including its antioxidant capabilities. This technical guide provides a comprehensive overview of the antioxidant properties of this compound and its derivatives. It details the experimental protocols for evaluating its radical scavenging and antioxidant efficacy, presents available quantitative data, and elucidates the potential underlying molecular mechanisms involving key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism.[1] An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. This state of elevated oxidative stress is implicated in the pathogenesis of numerous chronic and degenerative diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals.

This compound, also known as dibenzylideneacetone, is a synthetic analogue of curcumin, the active component of turmeric. Curcumin has been extensively studied for its potent antioxidant and anti-inflammatory properties.[2] However, its clinical application is often limited by poor bioavailability. This has spurred the development of curcumin analogues, such as this compound, with potentially improved pharmacokinetic profiles and biological activities.[3] This guide focuses on the antioxidant properties of this compound and its substituted derivatives.

Synthesis

The primary method for synthesizing this compound and its analogues is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with a ketone, typically acetone (B3395972).[1]

General Experimental Protocol for Synthesis

A solution of an appropriate aromatic aldehyde (2 mmol) and acetone (1 mmol) is prepared in ethanol. To this stirred solution, an aqueous solution of a base, commonly sodium hydroxide (B78521) (NaOH), is added dropwise at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water and acidified with a dilute acid, such as hydrochloric acid (HCl), to precipitate the product. The solid product is then collected by filtration, washed with water until neutral, and purified by recrystallization from a suitable solvent like ethanol.[3]

Quantitative Antioxidant Data

The antioxidant activity of this compound and its derivatives has been primarily evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH free radicals, is a common metric for antioxidant efficacy.

| Compound | Substituent (R) | DPPH Radical Scavenging IC50 (µg/mL) | Reference |

| 2a | 4-OH | 48.3 | [1] |

| 2b | 4-OCH3 | 45.2 | [1] |

| 2c | 3,4,5-(OCH3)3 | 58.7 | [1] |

| 2d | 4-Cl | 65.4 | [1] |

| 2e | 2-OH | 35.6 | [1] |

| 2f | 4-NO2 | 72.1 | [1] |

| 2g | 4-CH3 | 55.9 | [1] |

| Ascorbic Acid (Standard) | - | 18.5 | [1] |

Note: The parent compound, this compound, is represented by the structure where R is H. Specific IC50 data for the unsubstituted parent compound was not available in the reviewed literature. The table presents data for various substituted analogues as reported by Nagaraja Naik et al.[1]

Experimental Protocols for Antioxidant Assays

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Sample Preparation: The test compound (this compound or its analogues) and a standard antioxidant (e.g., ascorbic acid) are prepared in a series of concentrations in the same solvent as the DPPH solution.

-

Reaction Mixture: A fixed volume of the DPPH solution is added to various concentrations of the sample and standard solutions. A control is prepared with the solvent and DPPH solution only.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

-

Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay Procedure: Various concentrations of the test compound are added to the ABTS•+ working solution, and the absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Superoxide (B77818) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge superoxide radicals (O2•−), which are generated in vitro by systems such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The reduction of nitroblue tetrazolium (NBT) by superoxide radicals to form a colored formazan (B1609692) product is inhibited in the presence of an antioxidant.

-

Reaction Mixture: The reaction mixture typically contains NADH, PMS, and NBT in a suitable buffer.

-

Assay Procedure: The test compound at various concentrations is added to the reaction mixture. The reaction is initiated by the addition of PMS.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 560 nm) after a defined incubation period. The decrease in absorbance in the presence of the antioxidant indicates superoxide radical scavenging activity.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of a compound to inhibit the peroxidation of lipids, often induced by pro-oxidants in a biological membrane model (e.g., liposomes or tissue homogenates). The extent of lipid peroxidation is commonly measured by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

-

Induction of Lipid Peroxidation: Lipid peroxidation is induced in a lipid-rich medium (e.g., rat liver homogenate) using an initiator such as ferrous sulfate/ascorbate.

-

Treatment: The lipid medium is incubated with and without the test compound at various concentrations.

-

Measurement of MDA: Thiobarbituric acid (TBA) is added to the reaction mixture, which is then heated. The MDA-TBA adduct formed produces a pink color, and the absorbance is measured at approximately 532 nm.

-

Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated group with that of the control group.

Proposed Molecular Mechanisms of Antioxidant Action

As a curcumin analogue, this compound is likely to exert its antioxidant effects through the modulation of key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, including ROS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2) and various cytokines. Curcumin and its analogues have been shown to inhibit NF-κB activation at multiple levels, including the inhibition of IKK activity and the prevention of IκBα degradation.

Conclusion and Future Directions

This compound and its derivatives have demonstrated notable antioxidant properties, primarily through their ability to scavenge free radicals. The available data, though limited to primarily DPPH assays, suggests that substitutions on the phenyl rings can significantly influence their antioxidant capacity. The proposed mechanisms of action, involving the activation of the Nrf2 pathway and inhibition of the NF-κB pathway, are consistent with the known biological activities of curcumin and its analogues.

Further research is warranted to fully elucidate the antioxidant potential of this compound. This should include comprehensive in vitro studies using a broader range of antioxidant assays, such as ABTS, superoxide radical scavenging, and lipid peroxidation assays, to provide a more complete antioxidant profile. Moreover, in vivo studies are necessary to validate these findings and to assess the bioavailability and therapeutic efficacy of this compound in models of diseases associated with oxidative stress. Such investigations will be crucial in determining the potential of this compound as a lead compound for the development of novel antioxidant and anti-inflammatory drugs.

References

The Antimicrobial Potential of 1,5-Diphenylpenta-1,4-dien-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenylpenta-1,4-dien-3-one, a derivative of chalcone (B49325), has emerged as a compound of significant interest in the scientific community due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of its antimicrobial properties, offering valuable insights for researchers and professionals in drug development. The document outlines the compound's activity against various microorganisms, details the experimental protocols for its evaluation, and explores its mechanism of action.

Synthesis of this compound

The primary method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of benzaldehyde (B42025) and acetone (B3395972).[1]

Experimental Protocol: Claisen-Schmidt Condensation

A typical laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: Dissolve 3 millimoles of acetone and 6 millimoles of benzaldehyde in 3 mL of 95% ethanol (B145695) in a test tube and stir the mixture with a glass rod.[2]

-

Catalysis: Add 1 mL of a 10% aqueous sodium hydroxide (B78521) (NaOH) solution to the mixture and continue stirring until a precipitate begins to form.[2] Allow the mixture to stand for approximately 20 minutes with occasional stirring.[2]

-

Isolation: Cool the reaction mixture in an ice bath for 5-10 minutes to facilitate complete precipitation.[2]

-

Washing: Transfer the precipitate to a beaker. Remove the supernatant liquid and wash the crude product by stirring with 2 mL of ice-cold water. Repeat the washing step.[2]

-